4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluoropyrimidine moiety via nucleophilic substitution reactions.
Coupling Reactions: Formation of the final compound through coupling reactions between the piperidine and thiomorpholine rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential use in the formulation of new pharmaceuticals with improved efficacy and safety profiles.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds and their biological targets.
Mechanism of Action
The mechanism of action of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[1-(5-Fluoropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine: A closely related compound with a similar structure but different substitution pattern on the pyrimidine ring.
Piperidine Derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, known for their diverse biological activities.
Uniqueness
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, contributes to its potential as a therapeutic agent with unique interactions and effects.
This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19FN4OS |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19FN4OS/c15-12-8-16-10-17-13(12)19-3-1-2-11(9-19)14(20)18-4-6-21-7-5-18/h8,10-11H,1-7,9H2 |
InChI Key |
WYIJDFXMHDRJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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